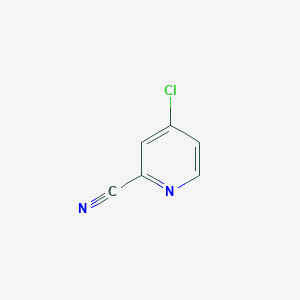

4-Chloropyridine-2-carbonitrile

Vue d'ensemble

Description

The compound 4-Chloropyridine-2-carbonitrile is a chlorinated pyridine derivative with a nitrile group attached to the pyridine ring. It is a versatile intermediate in the synthesis of various heterocyclic compounds, which are often of interest due to their potential pharmacological activities. The chloro and nitrile substituents on the pyridine ring make it a reactive intermediate for further chemical transformations .

Synthesis Analysis

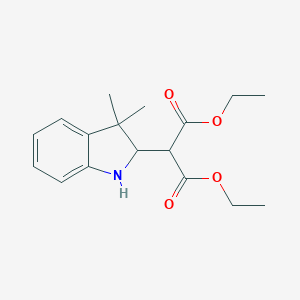

The synthesis of chloropyridine carbonitriles involves multicomponent reactions, as demonstrated in the preparation of related compounds. For instance, 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles were synthesized from salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 1,3-cyclohexanediones with yields ranging from 59 to 88% . Another example is the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which serves as a building block for trifluoromethylated N-heterocycles . These methods highlight the reactivity of the chloropyridine carbonitrile framework and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of chloropyridine carbonitriles is characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing the presence of intermolecular interactions that consolidate a three-dimensional network .

Chemical Reactions Analysis

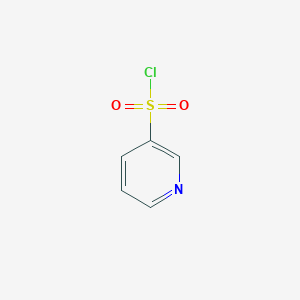

Chloropyridine carbonitriles undergo various chemical reactions due to the presence of reactive sites. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . The reactivity of these compounds is further exemplified by the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes, leading to the synthesis of dihydrofuran and pyran carbonitriles with divergent regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine carbonitriles are influenced by their substituents. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The optical properties of various pyridine derivatives were also studied, showing the effects of substituents on the emission spectra . These properties are crucial for the potential application of these compounds in materials science and as fluorescent probes.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Chloropyridine-2-carbonitrile is a key compound in the synthesis and structural analysis of various pyridine derivatives. Studies have demonstrated its utility in creating novel compounds with diverse structures and properties. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized from related pyridine derivatives and analyzed using X-ray, IR, NMR, and electronic spectroscopy (Jukić et al., 2010). Another study synthesized 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibiting significant structural differences compared to other pyridines (Tranfić et al., 2011).

Vibrational Properties

Investigations into the vibrational properties of cyanopyridine derivatives, including 2-chloro-4,6-dimethylpyridine-3-carbonitrile, have been conducted using Density Functional Theory (DFT). These studies offer insights into the molecular interactions and properties in different phases, crucial for understanding their potential applications (Márquez et al., 2015).

Antimicrobial and Anticancer Potential

Several pyridine derivatives, including those based on 4-chloropyridine-2-carbonitrile, have been explored for their antimicrobial and anticancer properties. For example, 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its antibacterial activity, showing promising results (Sadeek et al., 2015).

Corrosion Inhibition

Pyrazolopyridine derivatives synthesized from 4-chloropyridine-2-carbonitrile have been evaluated as potential corrosion inhibitors. This application is particularly relevant in industrial settings, where corrosion of materials is a significant challenge (Dandia et al., 2013).

Mécanisme D'action

Target of Action

4-Chloropyridine-2-carbonitrile is a compound that contains a pyridine ring, a nitrile group, and a chloro substituent It’s known that the compound exhibits intermolecular π-stacking, c—h n nitrile, and c—h n pyridine interactions .

Mode of Action

The molecules of 4-Chloropyridine-2-carbonitrile pack together in the solid state with offset face-to-face π-stacking, and intermolecular C—H N nitrile and C—H N pyridine interactions . This compound exhibits pairwise centrosymmetric head-to-head C—H N nitrile and C—H N pyridine interactions, forming one-dimensional chains, which are π-stacked in an offset face-to-face fashion .

Biochemical Pathways

It’s known that the compound can be used as a substrate to prepare chiral dialkylaminopyridines bearing a c-2 hydroxyalkyl group via biocatalysis .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . The compound’s lipophilicity (Log Po/w) is 1.45 (iLOGP), 1.53 (XLOGP3), 1.61 (WLOGP), 0.4 (MLOGP), and 1.98 (SILICOS-IT), with a consensus Log Po/w of 1.39 .

Result of Action

It’s known that the compound can be used to prepare chiral dialkylaminopyridines bearing a c-2 hydroxyalkyl group via biocatalysis , indicating its potential utility in the synthesis of complex organic molecules.

Action Environment

It’s known that the compound is generally environmentally benign , suggesting that it may have a low environmental impact.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

4-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEZRXLVZMZHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351222 | |

| Record name | 4-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2-carbonitrile | |

CAS RN |

19235-89-3 | |

| Record name | 4-Chloro-2-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19235-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique intermolecular interactions were observed in the crystal structure of 4-chloropyridine-2-carbonitrile?

A1: The crystal structure of 4-chloropyridine-2-carbonitrile revealed three distinct types of intermolecular interactions: C—H⋯Nnitrile, C—H⋯Npyridine, and offset face-to-face π-stacking interactions []. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)